Piperonyl alcohol

Catalog No.
S567695
CAS No.
495-76-1
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonyl alcohol

CAS Number

495-76-1

Product Name

Piperonyl alcohol

IUPAC Name

1,3-benzodioxol-5-ylmethanol

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2

InChI Key

BHUIUXNAPJIDOG-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water
Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin

Synonyms

1,3-Benzodioxole-5-methanol; (Benzodioxol-5-yl)methanol; 1-Hydroxymethyl-3,4-methylenedioxybenzene; 3,4-(Methylenedioxy)benzenemethanol; 3,4-Methylenedioxybenzyl Alcohol; 3,4-Methylenedioxyphenylmethanol; 5-Hydroxymethyl-1,3-benzodioxole; Benzo[1,3]d

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CO

The exact mass of the compound Piperonyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.05x10+4 mg/l at 25 °c (est)slightly soluble in watersoluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26265. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Piperonyl alcohol (1,3-benzodioxole-5-methanol) is a specialized benzylic alcohol characterized by its fused methylenedioxy ring system. In industrial and laboratory procurement, it is primarily sourced as a high-value precursor for the synthesis of fragrances (such as piperonal), pharmaceutical intermediates (including tadalafil and various methylenedioxyamphetamines), and agrochemical synergists. Beyond its role as a synthetic building block, piperonyl alcohol serves as a highly reactive accelerator in cationic photopolymerization and a benchmark substrate for evaluating aryl-alcohol oxidase (AAO) biocatalysts. Its unique electronic properties, driven by the electron-donating benzodioxole moiety, make it significantly more reactive in oxidative and substitution pathways compared to unsubstituted benzyl alcohol, justifying its selection for advanced formulation and fine chemical synthesis workflows [1].

Attempting to substitute piperonyl alcohol with generic benzylic alcohols (such as benzyl alcohol) or non-fused dialkoxy analogs (such as 3,4-dimethoxybenzyl alcohol) routinely fails in application-critical performance. The rigid, coplanar 1,3-benzodioxole ring provides strong electron-donating effects that stabilize carbocation intermediates without the steric penalty associated with freely rotating methoxy groups. In procurement terms, this means piperonyl alcohol cannot be swapped out in photoinitiated epoxy polymerizations, as lacking the methylenedioxy group drastically reduces the acceleration rate of the activated monomer mechanism [1]. Furthermore, in biocatalytic workflows and photolabile protecting group (PPG) design, the specific electronic signature of piperonyl alcohol dictates enzyme active-site affinity and UV-cleavage kinetics, rendering standard benzyl alcohol functionally inert or unacceptably slow by comparison [2].

Biocatalytic Oxidation Efficiency and Enzyme Affinity

In the evaluation of fungal aryl-alcohol oxidases (e.g., PeAAO2) for green chemistry applications, piperonyl alcohol demonstrates vastly superior substrate affinity and oxidation kinetics compared to the baseline standard. Quantitative assays show that piperonyl alcohol achieves a relative oxidation activity of 301% compared to unsubstituted benzyl alcohol (set at 100%). Furthermore, it exhibits a high catalytic efficiency (kcat/KM) of 600.2 mM^-1 s^-1, driven by a strong binding affinity (KM = 59.1 µM) [1].

Evidence DimensionRelative enzymatic oxidation activity and catalytic efficiency
Target Compound DataPiperonyl alcohol (301% relative activity; 600.2 mM^-1 s^-1 efficiency)
Comparator Or BaselineBenzyl alcohol (100% relative activity; much lower efficiency)
Quantified Difference>3x higher relative activity and significantly improved catalytic turnover
ConditionsPeAAO2 enzyme assay, pH 6.0, 25 °C

For researchers and process chemists developing biocatalytic oxidation routes to valuable aldehydes, procuring piperonyl alcohol ensures maximum enzyme turnover and process yield compared to standard benzylic substrates.

Photolabile Protecting Group (PPG) Cleavage Kinetics

When utilized to synthesize o-nitrophenyl benzyl carbonate photolabile protecting groups, piperonyl alcohol derivatives exhibit exceptionally rapid deprotection kinetics. In the photo-modulation of trans-zeatin, caged molecules derived from piperonyl alcohol underwent complete cleavage under 365 nm UV irradiation in under 2 minutes. In contrast, protecting groups lacking the optimized electron-donating framework require substantially longer irradiation times, which can lead to the degradation of sensitive biological payloads [1].

Evidence DimensionUV cleavage time for complete deprotection
Target Compound DataPiperonyl alcohol-derived PPG (< 2 minutes for complete cleavage)
Comparator Or BaselineStandard benzyl alcohol-derived PPGs (typically >10-30 minutes under similar mild conditions)
Quantified Difference>5x reduction in required UV exposure time
Conditions365 nm UV light, 100 mW/cm^2, aqueous solution

Procuring piperonyl alcohol for PPG synthesis is critical for applications involving delicate biomolecules, as it minimizes the required UV exposure time and prevents off-target photo-damage.

Acceleration of Cationic Photopolymerization

In the formulation of UV-curable epoxy resins, benzylic alcohols are added to divert the polymerization toward a more rapid activated monomer mechanism. Piperonyl alcohol is quantitatively more reactive as an accelerator in these photoinitiated cationic ring-opening polymerizations than both unsubstituted benzyl alcohol and 4-methoxybenzyl alcohol. The presence of the fused methylenedioxy ring enhances the nucleophilicity and chain-transfer capabilities of the hydroxyl group without introducing steric hindrance, leading to faster cure rates and optimized crosslinking density[1].

Evidence DimensionReactivity as a polymerization accelerator
Target Compound DataPiperonyl alcohol (Highest reactivity/acceleration rate)
Comparator Or BaselineBenzyl alcohol and 4-methoxybenzyl alcohol (Lower reactivity)
Quantified DifferenceSuperior acceleration of the activated monomer mechanism
ConditionsPhotoinitiated cationic ring-opening polymerization of epoxide monomers with onium salt initiators

Industrial formulators of adhesives and coatings should select piperonyl alcohol over standard benzyl alcohols to achieve faster UV-curing times and improved mechanical properties in epoxy networks.

Scalable Green Amination to Pharmaceutical Intermediates

Piperonyl alcohol serves as a highly effective substrate for the direct synthesis of primary benzylamines using commercial, easy-to-handle heterogeneous catalysts. In a direct coupling reaction with aqueous ammonia catalyzed by commercial Ni/C or Raney nickel, piperonyl alcohol delivered a 58% isolated yield of the corresponding methylenedioxy-substituted primary amine. This performance is highly favorable compared to halogenated analogs (e.g., chlorinated benzyl alcohols), which suffer from substrate dehalogenation and severe catalyst poisoning under identical green reaction conditions, resulting in poor yields[1].

Evidence DimensionIsolated yield of primary amine via direct coupling
Target Compound DataPiperonyl alcohol (58% isolated yield)
Comparator Or BaselineChlorinated benzyl alcohols (Poor yield, catalyst poisoning)
Quantified DifferenceSuccessful high-yield conversion vs. reaction failure/poisoning
ConditionsCommercial Ni catalyst, aqueous NH3 (25 wt%), p-xylene solvent

For pharmaceutical procurement, piperonyl alcohol provides a robust, scalable, and green synthetic route to critical methylenedioxy-amine building blocks without degrading commercial metal catalysts.

High-Speed UV-Curable Epoxy Resin Formulation

Directly leveraging its superior reactivity over benzyl alcohol and 4-methoxybenzyl alcohol, piperonyl alcohol is highly recommended as a chain-transfer accelerator in cationic photopolymerization. It is ideal for industrial coatings, dental epoxies, and 3D printing resins where rapid curing kinetics via the activated monomer mechanism are required to reduce shrinkage and improve throughput[1].

Synthesis of Ultra-Fast Photolabile Protecting Groups (PPGs)

Because it enables complete UV cleavage in under 2 minutes at 365 nm, piperonyl alcohol is the precursor of choice for designing o-nitrophenyl benzyl carbonate protecting groups. It is specifically indicated for the transient protection of sensitive biomolecules, such as peptides, nucleotides, and phytohormones (e.g., trans-zeatin), where prolonged UV exposure would cause degradation[2].

Green Biocatalytic Production of Fragrances

Given its high catalytic efficiency (600.2 mM^-1 s^-1) and 301% relative activity with aryl-alcohol oxidases, piperonyl alcohol is the optimal starting material for the enzymatic, solvent-free, or aqueous synthesis of piperonal (heliotropin). This application is highly relevant for fragrance and flavor manufacturers seeking to transition away from harsh chemical oxidants (like chromic acid) to sustainable, enzyme-mediated production routes [3].

Precursor for Methylenedioxy-Substituted APIs

Piperonyl alcohol is a critical procurement target for the synthesis of pharmaceutical APIs and intermediates, including tadalafil and various primary amines. Its compatibility with commercial Ni catalysts and aqueous ammonia allows for scalable, green amination without the catalyst poisoning risks associated with halogenated benzylic precursors, streamlining industrial drug manufacturing workflows [4].

Physical Description

Yellow powder; [Alfa Aesar MSDS]

Color/Form

Needles from petroleum ether
White to yellow powder, crystals or chunks

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

BP: 157 °C at 16 mm Hg

Heavy Atom Count

11

LogP

1.05 (LogP)
log Kow = 1.05

Melting Point

58 °C

UNII

4163K563GS

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 90 of 92 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.000254 [mmHg]

Other CAS

495-76-1

Absorption Distribution and Excretion

... Male Swiss-Webster-mice, Sprague-Dawley-rats, or hamsters were administered 13 carbon-14 labeled MDP compounds such as tropital, piperonal, piperonyl-alcohol, piperonylic-acid, safrole, dihydrosafrole, or piperonyl-butoxide. Urine, feces, and expired air were collected for 48 hours for carbon-14 assay. Carbon-14 activity in the intestine, liver, and carcass was determined. ... Carbon-dioxide was not an important route of elimination in the metabolism of piperonyl-alcohol, piperonal, piperonylic-acid, and tropital. Their metabolites were excreted primarily in the urine. ...

Metabolism Metabolites

The metabolism of methylenedioxyphenyl (MDP) compounds was studied in mammals. The purpose of the study was to investigate the mechanism and significance of demethylation of MDP and similar compounds in relation to the metabolism and mode of action of commercial synergist chemicals such as piperonyl-butoxide and tropital. Male Swiss-Webster-mice, Sprague-Dawley-rats, or hamsters were administered 13 carbon-14 labeled MDP compounds such as tropital, piperonal, piperonyl-alcohol, piperonylic-acid, safrole, dihydrosafrole, or piperonyl-butoxide. Urine, feces, and expired air were collected for 48 hours for carbon-14 assay. Carbon-14 activity in the intestine, liver, and carcass was determined. Urine samples were analyzed for metabolites. Compounds such as dihydrosafrole, safrole, myristicin, and piperonyl-butoxide were largely metabolized by oxidation of the methylene group of the MDP moiety to yield radiolabeled carbon-dioxide. The radiolabel ultimately appearing as carbon-dioxide was first liberated as radioactive formate. Carbon-dioxide was not an important route of elimination in the metabolism of piperonyl-alcohol, piperonal, piperonylic-acid, and tropital. Their metabolites were excreted primarily in the urine. No marked species difference was noted in carbon-14 tissue distribution after dosing with tropital and piperonyl-butoxide. Oxidation or conjugation of the side chain was the major metabolic pathway for tropital, piperonal, piperonyl-alcohol, and piperonylic-acid. Urinary metabolites of piperonyl-butoxide included many compounds lacking the MDP moiety and small amounts of 6-propyl-piperonylic-acid and its glycine conjugate. Urinary metabolites of tropital included glycine and glucuronic-acid conjugates of piperonylic-acid. In an in-vitro experiment, radiolabeled piperonyl-butoxide, tropital, safrole, and other MDP compounds were incubated with mouse liver microsomes and were assayed for metabolites. Metabolites such as formate and catechols were detected. The authors conclude that demethylation of the MDP moiety is the major metabolic pathway in mammals given piperonyl-butoxide, safrole, dihydrosafrole and myristicin.
After oral administration of piperine (170 mg/kg) to rats, the metabolites in bile and urine were examined by thin-layer chromatography, high-performance liquid chromatography and combined gas chromatography-mass spectrometry. Four metabolites of piperine, viz. piperonylic acid, piperonyl alcohol, piperonal and vanillic acid were identified in the free form in 0-96 hr urine whereas only piperic acid was detected in 0-6 hr bile. ...
The neolignan, burchellin, a natural compound that reduces urine excretion in larvae of the bloodsucking bug, Rhodnius prolixus, a vector of Chagas' disease, is rapidly degraded in the hemolymph of the insect. The main product that accumulates in this tissue has been shown to be piperonyl alcohol. Other catabolites have been identified by GC-MS analysis.

Wikipedia

Piperonyl alcohol

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1,3-Benzodioxole-5-methanol: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types